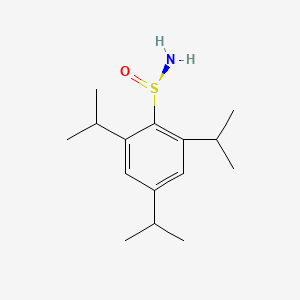

(R)-2,4,6-Triisopropylbenzenesulfinamide

Description

Historical Development of Chiral Sulfinamides as Asymmetric Inductors

The study and application of chiral organosulfur compounds have a rich and extensive history in organic chemistry. nih.gov The journey of chiral sulfinamides as effective asymmetric inductors, or chiral auxiliaries, is a more recent development that has rapidly gained prominence over the last few decades. rsc.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to guide the formation of a new stereocenter, and are subsequently removed.

A pivotal moment in this field was the introduction of tert-butanesulfinamide by Jonathan A. Ellman and his coworkers in 1997. wikipedia.org This compound, often referred to as Ellman's auxiliary, proved to be a highly versatile and effective chiral ammonia (B1221849) equivalent for the asymmetric synthesis of amines, which are vital components in a vast number of biologically active molecules. yale.edu The success of tert-butanesulfinamide spurred further research into the development of new and more effective sulfinamide-based auxiliaries. rsc.orgacs.org

Researchers began to explore how modifying the steric and electronic properties of the substituent on the sulfur atom could enhance stereoselectivity. This led to the development of a range of arylsulfinamides, including p-toluenesulfinamide and 2,4,6-trimethylbenzenesulfinamide. wikipedia.org The overarching trend demonstrated that sulfinamides with bulkier groups tended to provide higher levels of diastereoselectivity in asymmetric reactions. acs.org This principle culminated in the development of auxiliaries like (R)-2,4,6-triisopropylbenzenesulfinamide, where the highly sterically hindered triisopropylphenyl group was incorporated to maximize stereochemical control. acs.org

Significance of the Sulfinyl Group in Stereocontrol

The effectiveness of sulfinamides as chiral auxiliaries is fundamentally rooted in the unique properties of the sulfinyl group. nih.gov The sulfur atom in a sulfinamide is bonded to an oxygen atom, a nitrogen atom, a carbon atom, and it possesses a lone pair of electrons. wikipedia.org This arrangement results in a tetrahedral geometry around the sulfur, making it a stable stereogenic center. nih.govwikipedia.org

Several key features of the sulfinyl group contribute to its powerful role in stereocontrol:

Configurational Stability: The sulfur stereocenter in sulfinamides is configurationally stable and does not readily undergo inversion, ensuring that the chiral information is maintained throughout a reaction sequence. nih.govwikipedia.org

Chiral Directing Group: The sulfinyl group serves as a potent chiral directing group. When condensed with aldehydes or ketones to form sulfinylimines, it effectively shields one face of the C=N double bond. This steric blockade directs an incoming nucleophile to the opposite, less hindered face, resulting in a highly diastereoselective addition.

Activation: The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic addition, making the reaction more efficient.

Conformational Rigidity: In the transition state of nucleophilic additions to sulfinylimines, the sulfinyl group often participates in the formation of a rigid, six-membered chair-like transition state via chelation between the sulfinyl oxygen and the metal cation of the nucleophile. This well-defined conformational arrangement is crucial for achieving high levels of asymmetric induction.

Facile Cleavage: After the desired stereocenter has been created, the sulfinamide auxiliary can be easily cleaved under mild acidic conditions, releasing the desired chiral amine product in high yield. rsc.org

The sulfinyl group's ability to create a defined chiral environment while also enhancing the reactivity of the substrate makes it an invaluable component in the asymmetric synthesis toolkit. nih.govyale.edu

Comparative Analysis of 2,4,6-Triisopropylbenzenesulfinamide with Other Chiral Sulfinamides

The evolution of chiral sulfinamides has shown that increasing the steric bulk on the aryl or alkyl substituent of the sulfinyl group generally leads to improved stereoselectivity. acs.org this compound (TIPSA) represents a highly effective auxiliary based on this principle. A comparative analysis with other commonly used sulfinamides, such as tert-butanesulfinamide (TBSA) and p-toluenesulfinamide, highlights its advantages.

The primary distinction lies in the steric demand of the substituent attached to the sulfur atom. The 2,4,6-triisopropylphenyl group is significantly larger and more sterically encumbering than the tert-butyl or p-tolyl groups. This increased steric hindrance has a profound impact on the diastereoselectivity of reactions.

| Feature | tert-Butanesulfinamide (TBSA) | p-Toluenesulfinamide | 2,4,6-Triisopropylbenzenesulfinamide (TIPSA) |

| Substituent | tert-Butyl | p-Tolyl | 2,4,6-Triisopropylphenyl |

| Steric Bulk | High | Moderate | Very High |

| Key Advantage | Widely used, versatile, commercially available. wikipedia.orgyale.edu | Aromatic, provides different electronic properties. | Provides exceptionally high diastereoselectivities. acs.org |

| Typical Applications | Asymmetric synthesis of a broad range of chiral amines. | Synthesis of chiral amines and other sulfur compounds. | Synthesis of sterically demanding amines, particularly diarylmethylamines, where other auxiliaries give lower selectivity. acs.org |

Research has demonstrated that in certain challenging syntheses, such as the addition of aryl Grignard reagents to produce α,α-diarylmethylamines, N-2,4,6-triisopropylbenzenesulfinylimines provide significantly higher diastereoselectivities compared to those derived from TBSA or p-toluenesulfinamide. acs.org The rationale for this enhanced selectivity is attributed to the severe steric hindrance imposed by the two ortho-isopropyl groups on the benzene (B151609) ring. researchgate.net This steric crowding severely restricts rotation around the carbon-sulfur bond, locking the sulfinyl group into a more defined conformation that more effectively dictates the trajectory of the incoming nucleophile, thus leading to superior stereochemical outcomes. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(R)-2,4,6-tri(propan-2-yl)benzenesulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCSGVCOUMKURC-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)[S@@](=O)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for R 2,4,6 Triisopropylbenzenesulfinamide

Catalytic Enantioselective Routes to Chiral Arylsulfinamides

The development of catalytic enantioselective methods for the synthesis of chiral sulfinamides represents a significant advancement in asymmetric catalysis. These methods offer the potential for high efficiency and atom economy. While specific catalytic enantioselective routes directly yielding (R)-2,4,6-triisopropylbenzenesulfinamide are not extensively documented, general principles from rhodium and copper-catalyzed reactions for sterically hindered arylsulfinamides can be extrapolated.

Rhodium-catalyzed asymmetric synthesis has emerged as a powerful tool for the formation of chiral centers. In the context of sulfinamide synthesis, chiral rhodium complexes can catalyze the asymmetric addition of nucleophiles to sulfinyl compounds or the asymmetric functionalization of C-H bonds. For a sterically hindered substrate like 2,4,6-triisopropylbenzene, a highly active and selective catalyst would be necessary to overcome the steric bulk and achieve high enantioselectivity.

Copper-catalyzed reactions have also been explored for the synthesis of chiral sulfur compounds. For instance, copper-catalyzed S-arylation of sulfenamides with arylboronic acids has been shown to tolerate sterically hindered coupling partners. nih.gov While this particular method is not inherently enantioselective for the sulfur center, the use of chiral ligands in conjunction with a suitable copper source could potentially afford an enantioselective pathway to this compound. The challenge lies in designing a chiral ligand that can effectively control the stereochemistry at the sulfur atom in the presence of the bulky triisopropylphenyl group.

| Catalyst System (Hypothetical) | Ligand | Reactants | Product | Enantiomeric Excess (ee) |

| [Rh(cod)Cl]2 | Chiral Phosphine Ligand | 2,4,6-Triisopropylbenzenesulfonyl Chloride, Amine Source | This compound | High (projected) |

| Cu(OAc)2 | Chiral Bisoxazoline Ligand | 2,4,6-Triisopropylphenylboronic Acid, Sulfenamide | This compound | Moderate to High (projected) |

Diastereoselective Synthesis Approaches utilizing Chiral Auxiliaries

A well-established and reliable method for the synthesis of chiral sulfinamides involves the use of chiral auxiliaries. This diastereoselective approach relies on the reaction of a prochiral sulfinyl precursor with a chiral amine or alcohol, leading to a mixture of diastereomers that can be separated, followed by the removal of the chiral auxiliary.

A common strategy involves the reaction of a sulfinyl chloride with a chiral amine. For the synthesis of this compound, the precursor 2,4,6-triisopropylbenzenesulfonyl chloride would be required. This can be synthesized by the sulfonation of 2,4,6-triisopropylbenzene with chlorosulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride.

The subsequent reaction of 2,4,6-triisopropylbenzenesulfinyl chloride with a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, would yield a mixture of diastereomeric sulfinamides. The steric hindrance of the 2,4,6-triisopropylphenyl group can significantly influence the diastereoselectivity of this reaction. The resulting diastereomers can then be separated by chromatography or crystallization. Finally, cleavage of the chiral auxiliary affords the desired enantiomerically pure sulfinamide. The efficiency of this method is highly dependent on the diastereoselectivity of the initial reaction and the ease of separation of the diastereomers.

| Chiral Auxiliary | Sulfinylating Agent | Diastereomeric Ratio (d.r.) | Separation Method |

| (R)-α-Methylbenzylamine | 2,4,6-Triisopropylbenzenesulfinyl Chloride | Varies (dependent on conditions) | Column Chromatography / Crystallization |

| (S)-Phenylglycinol | 2,4,6-Triisopropylbenzenesulfinyl Chloride | Varies (dependent on conditions) | Column Chromatography / Crystallization |

Iron-Catalyzed Photochemical Sulfinamidation

Recent advancements in photochemistry have led to the development of novel methods for C-H functionalization. Iron-catalyzed photochemical sulfinamidation has emerged as a promising technique for the direct synthesis of sulfinamides from hydrocarbons and N-sulfinylamines. nih.gov This method offers a potentially more direct and atom-economical route to this compound.

The reaction mechanism is believed to involve a ligand-to-metal charge transfer (LMCT) process in an iron complex upon photoirradiation, which generates a reactive species capable of abstracting a hydrogen atom from a C-H bond. The resulting carbon-centered radical can then be trapped by an N-sulfinylamine to form the sulfinamide product.

To synthesize this compound via this method, one would start with 1,3,5-triisopropylbenzene (B165165). The iron catalyst would selectively activate a C-H bond on the aromatic ring, and in the presence of a suitable chiral N-sulfinylamine, the desired sulfinamide could be formed. The key challenges in this approach would be achieving high regioselectivity for the C-H activation on the triisopropylbenzene (B8360398) ring and controlling the stereochemistry at the sulfur atom. The use of a chiral ligand on the iron catalyst or a chiral N-sulfinylamine would be crucial for inducing enantioselectivity. While this method holds great promise, its application to sterically demanding substrates like 1,3,5-triisopropylbenzene for the synthesis of the target compound requires further investigation.

| Iron Catalyst | Ligand | Substrate | N-Sulfinylamine | Yield |

| FeCl3 | Achiral or Chiral Ligand | 1,3,5-Triisopropylbenzene | Chiral N-Sulfinylamine | Moderate to High (projected) |

Formation and Reactivity of N 2,4,6 Triisopropylbenzenesulfinyl Imines

Condensation Reactions with Aldehydes and Ketones

The most common method for the synthesis of N-(2,4,6-triisopropylbenzenesulfinyl)imines involves the condensation of (R)-2,4,6-triisopropylbenzenesulfinamide with aldehydes and ketones. This reaction typically requires the removal of water to drive the equilibrium towards the imine product.

Lewis acids are frequently employed to facilitate the condensation reaction by activating the carbonyl group and aiding in the removal of water.

Titanium(IV) ethoxide (Ti(OEt)4) is a highly effective reagent for the formation of N-sulfinyl imines from both aldehydes and ketones. beilstein-journals.orgresearchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org For the formation of ketimines, Ti(OEt)4 is often the only effective reagent, sometimes requiring elevated temperatures (e.g., 60 °C) or microwave irradiation to proceed efficiently. beilstein-journals.orgorganic-chemistry.org The use of Ti(OEt)4 is particularly advantageous for hindered ketones. beilstein-journals.org

Copper(II) sulfate (B86663) (CuSO4) serves as a practical and mild Lewis acid catalyst for the condensation of aldehydes with sulfinamides. beilstein-journals.orgresearchgate.net Anhydrous CuSO4 also acts as a dehydrating agent, sequestering the water formed during the reaction and driving the equilibrium towards the product. These reactions are often performed in solvents like dichloromethane (B109758) (DCM) at room temperature. beilstein-journals.org

Magnesium sulfate (MgSO4) is another commonly used dehydrating agent that can be used in conjunction with a catalytic amount of an acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS), to promote imine formation. beilstein-journals.org This combination offers a mild and effective method for the synthesis of N-sulfinyl aldimines.

The following table summarizes the use of different Lewis acids in the formation of N-sulfinyl imines.

| Lewis Acid | Carbonyl Compound | Solvent | Temperature | Typical Yield |

| Ti(OEt)4 | Aldehydes/Ketones | THF | rt - 60 °C | High |

| CuSO4 | Aldehydes | DCM | rt | Good to High |

| MgSO4/PPTS | Aldehydes | DCM | rt | Good |

The efficiency and success of N-(2,4,6-triisopropylbenzenesulfinyl)imine formation are significantly influenced by the reaction conditions.

Solvent: The choice of solvent can impact the reaction rate and yield. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents. beilstein-journals.org The selection often depends on the specific Lewis acid being used.

Temperature: While many condensations with aldehydes proceed readily at room temperature, reactions with ketones, especially hindered ones, often require heating to achieve a reasonable reaction rate and yield. beilstein-journals.org Microwave irradiation has also been shown to accelerate the formation of N-sulfinyl ketimines. organic-chemistry.org

Dehydrating Agent: The effective removal of water is crucial for driving the reaction to completion. In addition to the Lewis acids that also act as dehydrating agents (CuSO4, MgSO4), other drying agents can be employed. The use of a continuous water removal technique, such as a Dean-Stark apparatus, can also be beneficial, particularly in large-scale preparations.

Catalyst Loading: For catalytic systems, the amount of Lewis acid can be critical. While stoichiometric amounts are sometimes used, catalytic quantities are often sufficient, which simplifies purification and reduces waste.

Nucleophilic Additions to N-(2,4,6-Triisopropylbenzenesulfinyl)imines

The carbon-nitrogen double bond of N-(2,4,6-triisopropylbenzenesulfinyl)imines is electrophilic and susceptible to attack by a wide range of nucleophiles. The chiral sulfinyl group exerts a strong directing effect, leading to high diastereoselectivity in the addition products. acs.orgwiley-vch.de

The addition of organometallic reagents is a powerful method for the formation of carbon-carbon bonds and the synthesis of chiral amines. acs.org

Grignard Reagents (RMgX): Grignard reagents add to N-(2,4,6-triisopropylbenzenesulfinyl)imines with high diastereoselectivity. acs.org The stereochemical outcome is often rationalized by a six-membered ring transition state involving coordination of the magnesium atom to both the sulfinyl oxygen and the imine nitrogen. nih.gov The bulky 2,4,6-triisopropylphenyl group effectively shields one face of the imine, directing the nucleophilic attack to the less hindered face.

Organolithium Reagents (RLi): Organolithium reagents also add to N-sulfinyl imines, often with high yields and diastereoselectivity. acs.orgnih.gov However, in some cases, the diastereoselectivity can be lower compared to Grignard reagents. beilstein-journals.org The stereochemical outcome can be influenced by the presence of additives.

Organozinc Reagents (R2Zn): Diorganozinc reagents, often in the presence of a copper catalyst, can add to N-sulfinyl imines. nih.govkoreascience.kr These reactions can provide access to a range of chiral amines with good to excellent enantioselectivity.

The table below provides examples of organometallic additions to N-sulfinyl imines.

| Organometallic Reagent | Imine Substrate | Diastereomeric Ratio (d.r.) |

| MeMgBr | N-(3-methylcyclohexylidene)sulfinamide | 99:1 |

| PhMgBr | N-(4-tert-butylcyclohexylidene)sulfinamide | >99:1 |

| Et2Zn/Cu(OTf)2 | N-(diphenylphosphinoyl)imine | up to 98% ee |

The reduction of N-(2,4,6-triisopropylbenzenesulfinyl)ketimines provides a direct route to chiral primary amines. The choice of hydride reagent can influence the stereochemical outcome of the reduction.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH4) and L-selectride. nih.gov The diastereoselectivity of the reduction is often high and can be predicted based on the transition state models, where the hydride attacks the imine carbon from the less sterically hindered face. The bulky 2,4,6-triisopropylphenyl group plays a crucial role in directing the hydride attack.

The addition of radicals to the C=N bond of N-sulfinyl imines represents a modern approach to the synthesis of complex chiral amines. nih.gov These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

Photocatalytic methods have been developed for the stereoselective radical alkylation of chiral sulfinyl imines. researchgate.net For instance, the use of a direct hydrogen atom transfer (HAT) photocatalyst can generate alkyl radicals from unactivated C(sp3)-H bonds, which then add to the N-sulfinyl imine with high diastereoselectivity. researchgate.net The stereochemical outcome is controlled by the chiral sulfinyl auxiliary.

Other Nucleophilic Additions (e.g., Enolates, (trimethylsilyl)ethynyllithium)

Beyond common organometallic reagents, N-(2,4,6-Triisopropylbenzenesulfinyl)imines react with a variety of other nucleophiles, including enolates and acetylides, to generate structurally diverse and stereochemically defined amine derivatives.

The addition of enolates to N-sulfinylimines provides a direct route to chiral β-amino carbonyl compounds and their derivatives, which are valuable synthetic building blocks. nih.govlibretexts.org For instance, metal enolates derived from acetamides and ketones have been successfully employed. nih.gov The reaction of Z-lithium enolates of glycine (B1666218) esters with N-sulfinylimines can produce anti-2,3-diaminoesters with high diastereoselectivity. nih.gov Similarly, the addition of the potassium enolate of methyl ethyl ketone has been utilized in the synthesis of Nuphar alkaloids. nih.gov These reactions typically proceed with high diastereomeric ratios, dictated by the stereochemistry of the sulfinyl group.

Alkynyl lithium reagents, such as (trimethylsilyl)ethynyllithium and related arylethynes, add to N-sulfinylimines to furnish chiral propargylamines. documentsdelivered.combeilstein-journals.org These products are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and other complex molecules. The reaction of aryloxy ethynyl (B1212043) lithium species with N-sulfinyl imines, for example, proceeds in good yield and, in many cases, with high diastereoselectivity. documentsdelivered.com However, the level of diastereoselectivity can be influenced by the specific substituents on the arylethyne, with electron-donating groups sometimes leading to better results than electron-withdrawing groups. beilstein-journals.org

Stereochemical Control and Diastereoselectivity in Additions

The hallmark of reactions involving N-(2,4,6-Triisopropylbenzenesulfinyl)imines is the high degree of stereochemical control, which originates from the chiral sulfinyl auxiliary.

Role of the 2,4,6-Triisopropylphenyl Group in Diastereocontrol

The 2,4,6-triisopropylphenyl group, like other bulky substituents such as the tert-butyl group, plays a crucial role in diastereocontrol primarily through steric hindrance. nih.gov This large group effectively shields one of the two faces of the imine C=N double bond. nih.gov Consequently, an incoming nucleophile is directed to attack from the less sterically encumbered face, leading to a predictable and often highly selective formation of one diastereomer. nih.govbeilstein-journals.org Computational studies and experimental results support a model where the bulky sulfinyl substituent orients itself to minimize steric interactions in the transition state, thereby dictating the facial selectivity of the nucleophilic addition. nih.govbeilstein-journals.org

Stereochemical Induction and Transfer Mechanisms

Stereochemical induction is the process by which the existing chirality at the sulfur atom of the sulfinamide is transferred to the newly formed stereocenter at the carbon atom. wikipedia.orgnih.gov The configuration of the N-sulfinyl sulfur atom is the dominant factor directing the addition of nucleophiles. nih.gov For an (R)-sulfinylimine, the nucleophile is generally directed to the Re face of the imine, while an (S)-sulfinylimine directs the nucleophile to the Si face. nih.gov

The mechanism of this stereochemical transfer is often rationalized by transition state models. For Grignard reagents in non-coordinating solvents, a rigid, six-membered cyclic transition state involving coordination of the magnesium atom to both the sulfinyl oxygen and the imine nitrogen is proposed. nih.govnih.gov In this Zimmerman-Traxler-like model, the bulky aryl or alkyl group on the sulfur atom occupies a pseudo-equatorial position to minimize steric strain, which in turn dictates the trajectory of the nucleophile's approach. nih.gov For organolithium reagents or in coordinating solvents, an open-chain, acyclic transition state is more commonly invoked, where stereocontrol is still governed by minimizing steric interactions with the bulky sulfinyl group. nih.govresearchgate.net

Factors Influencing Diastereoselectivity (e.g., solvent, additives)

Several factors can significantly influence the degree of diastereoselectivity in nucleophilic additions to N-sulfinylimines.

Solvent: The choice of solvent is critical and can even lead to a complete reversal of diastereoselectivity. nih.govacs.org Non-coordinating solvents, such as toluene (B28343) and dichloromethane (DCM), generally promote high diastereoselectivity, particularly with Grignard reagents, by favoring the formation of a rigid, chelated transition state. nih.govbeilstein-journals.org Conversely, coordinating solvents like tetrahydrofuran (THF) and diethyl ether can compete for coordination to the metal cation, disrupting the cyclic transition state and often leading to lower diastereoselectivity. nih.govbeilstein-journals.org In some cases, THF has been shown to provide higher yields but poorer diastereoselectivities compared to less coordinating solvents. nih.govbeilstein-journals.org

Additives: The presence of additives can modify the reactivity and selectivity of the addition. For organolithium reagents, which typically show lower diastereoselectivity than Grignard reagents, the addition of aluminum-derived additives can improve the stereochemical outcome. nih.govbeilstein-journals.org However, the effect of Lewis acid additives is not always beneficial; for instance, the addition of BF₃·Et₂O to a reaction with a Grignard reagent resulted in a lower yield without improving diastereoselectivity. nih.govacs.org

The table below summarizes the effect of solvents on the diastereomeric ratio (dr) in a representative nucleophilic addition.

| Nucleophile | Imine Substrate | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |

| Propargylmagnesium bromide | (R)-N-(4-fluorobenzylidene)tert-butanesulfinamide | THF | -78 | >95:5 | nih.gov |

| Propargylmagnesium bromide | (R)-N-(4-fluorobenzylidene)tert-butanesulfinamide | DCM | -48 | >5:95 | nih.gov |

| Phenyllithium | (R)-N-(benzylidene)tert-butanesulfinamide | Toluene | -78 | 70:30 | researchgate.net |

| Phenylmagnesium bromide | (R)-N-(benzylidene)tert-butanesulfinamide | Toluene | -78 | >95:5 | researchgate.net |

Sulfinamide Crossover Reactions and Exchange Processes

Separate from their role as chiral auxiliaries in addition reactions, sulfinamides can participate in crossover or exchange reactions. This process involves the exchange of substituents between two different sulfinamide molecules. nih.govacs.org This reaction is typically catalyzed by a mild acid, such as trifluoroacetic acid (TFA), and can proceed under relatively gentle conditions (e.g., 40 °C in DMSO). nih.govacs.org

The reaction demonstrates a broad scope, accommodating various tertiary and secondary sulfinamides with both cyclic and acyclic N-substituents. nih.govacs.org When two different sulfinamides are subjected to the crossover conditions, an equilibrium mixture of four sulfinamides (the two starting materials and the two crossover products) is formed, often in nearly equimolar amounts. nih.gov This dynamic process highlights the reactivity of the sulfur-nitrogen bond under acidic catalysis and provides a method for generating dynamic combinatorial libraries of sulfinamides. nih.govacs.org It is important to note that this crossover is specific to sulfinamides; no significant exchange occurs between a sulfinamide and a more oxidized sulfonamide under similar conditions. chemrxiv.org

Applications of N 2,4,6 Triisopropylbenzenesulfinyl Imines in Asymmetric Synthesis

Asymmetric Synthesis of Chiral Primary Amines

The condensation of (R)-2,4,6-Triisopropylbenzenesulfinamide with aldehydes or ketones forms N-sulfinyl imines, which are pivotal intermediates for synthesizing chiral primary amines. The bulky 2,4,6-triisopropylphenyl group provides significant steric hindrance, directing the nucleophilic attack to one face of the imine, thus ensuring high diastereoselectivity. Subsequent removal of the sulfinyl group under mild acidic conditions yields the desired chiral primary amine. This methodology has been successfully applied to the synthesis of a variety of chiral amines, including those with deuterium (B1214612) labels, which are valuable in medicinal chemistry.

A systematic study has shown that triisopropylphenyl sulfonylimines are excellent substrates for the asymmetric aziridination of imines via methylene (B1212753) transfer, a process that leads to the formation of terminal aziridines, which can be precursors to chiral primary amines. nih.gov The use of N-sulfinyl imines in the presence of reducing agents is a well-established method for producing α-chiral primary amines. researchgate.net

Asymmetric Synthesis of α-Branched and α,α-Dibranched Amines

The addition of organometallic reagents to N-(2,4,6-Triisopropylbenzenesulfinyl)imines is a highly effective method for the asymmetric synthesis of α-branched and α,α-dibranched amines. The stereochemical outcome of these additions is largely controlled by the chiral sulfinyl group. For instance, the addition of Grignard reagents or organolithium reagents to N-sulfinyl aldimines and ketimines proceeds with high diastereoselectivity to afford the corresponding sulfinamides. Acidic hydrolysis then cleaves the sulfinyl group to provide the enantioenriched α-branched amines.

This strategy has been extended to the synthesis of more complex, highly branched secondary amines. nih.gov The functionalization of these imines through nucleophilic addition of carbon fragments is a direct route to branched amines, with the reaction proceeding through a closed transition state where the metal cation coordinates with the sulfinyl oxygen or nitrogen. nih.gov

Asymmetric Synthesis of α- and β-Amino Acids and Esters

N-(2,4,6-Triisopropylbenzenesulfinyl)imines are valuable precursors for the asymmetric synthesis of non-proteinogenic α- and β-amino acids and their corresponding esters. The addition of enolates to these chiral imines is a key step in this process. For example, the reaction of a reformatsky reagent (a zinc enolate of an α-bromo ester) with an N-sulfinyl imine provides β-amino esters with high diastereoselectivity. Similarly, the addition of lithium enolates of esters or amides to N-sulfinyl imines can be used to synthesize a variety of β-amino acid derivatives. iupac.org The resulting products can be further manipulated to yield the free amino acids.

Asymmetric Synthesis of 1,2- and 1,3-Amino Alcohols

The synthesis of enantiomerically pure 1,2- and 1,3-amino alcohols can be achieved through the reaction of N-(2,4,6-Triisopropylbenzenesulfinyl)imines with various nucleophiles. For the synthesis of 1,2-amino alcohols, methods such as the photoinduced C-H aminoalkylation of alcohols have been developed. nih.gov A newly designed N-sulfinyl α-iminoester has been shown to be a suitable imine partner for the in situ-generated α-hydroxy carbon-centered radical, leading to various 1,2-amino alcohols, including enantiomerically enriched ones. nih.gov

For 1,3-amino alcohols, stereodivergent synthesis methods have been reported. For example, Pd(II)/SOX catalysis can be used to synthesize both anti- and syn-1,3 amino alcohol motifs, with the diastereoselectivity being tunable by the choice of the SOX ligand and quinone oxidant. nih.gov

Asymmetric Synthesis of Chiral Nitrogen-Containing Heterocycles

Pyrrolidines and Piperidines

N-(2,4,6-Triisopropylbenzenesulfinyl)imines are instrumental in the asymmetric synthesis of chiral pyrrolidines and piperidines, which are common structural motifs in natural products and pharmaceuticals. One strategy involves the diastereoselective addition of a nucleophile to the imine, followed by an intramolecular cyclization. For example, the addition of a Grignard reagent to a chiral N-sulfinyl imine derived from a δ-haloaldehyde can lead to an amino alcohol which, upon activation of the alcohol and subsequent intramolecular nucleophilic substitution, yields a chiral 2-substituted piperidine.

Research has demonstrated the synthesis of 2,5-disubstituted pyrrolidines from alkenyl sulfinamides, which are prepared from chiral N-tert-butanesulfinyl imines. beilstein-journals.org The nucleophilic additions to these imines occur with high diastereoselectivity. beilstein-journals.org Furthermore, 2,4,6-triisopropylphenyl (TIPP) sulfinamide has been chosen as a chiral auxiliary for its ability to provide excellent syn:anti selectivities in the synthesis of piperidones. nih.gov

Aziridines

Chiral aziridines, valuable three-membered nitrogen-containing heterocycles, can be synthesized with high stereocontrol using N-(2,4,6-Triisopropylbenzenesulfinyl)imines. beilstein-journals.org The aza-Darzens reaction, involving the reaction of an enolate with the N-sulfinyl imine, is a common method for this transformation. For instance, the addition of a lithium α-bromoenolate to an enantiopure sulfinyl imine can produce cis-aziridine-2-carboxylates as the major diastereomer. beilstein-journals.org

Another approach involves the reaction of N-sulfinyl imines with sulfonium (B1226848) ylides. A systematic study identified triisopropylphenyl sulfonylimines as optimal substrates for the asymmetric aziridination of imines via methylene transfer from a chiral sulfonium salt. nih.gov

Below is a table summarizing the applications of N-(2,4,6-Triisopropylbenzenesulfinyl)imines in the synthesis of various chiral compounds, highlighting the typical reagents and the resulting products.

| Application | Key Reaction Type | Typical Reagents | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Chiral Primary Amines | Reduction of N-sulfinyl ketimines | NaBH4, L-Selectride | α-Chiral Primary Amine | High d.r. |

| α-Branched Amines | Grignard Addition | R-MgBr, THF | α-Branched Sulfinamide | >95:5 d.r. |

| α,α-Dibranched Amines | Organolithium Addition to Ketimines | R-Li, Et2O | α,α-Dibranched Sulfinamide | High d.r. |

| β-Amino Esters | Reformatsky Reaction | BrZnCH2CO2R, THF | β-Amino Ester | >90:10 d.r. |

| 1,2-Amino Alcohols | Photoinduced C-H Aminoalkylation | Alcohols, Photocatalyst | 1,2-Amino Alcohol | High d.r. and e.e. |

| 1,3-Amino Alcohols | Pd(II)/SOX Catalysis | Alkenes, Pd catalyst, SOX ligand | 1,3-Amino Alcohol | >20:1 d.r. |

| Pyrrolidines | Nucleophilic Addition / Cyclization | Grignard Reagents, δ-haloaldehydes | 2-Substituted Pyrrolidine | High d.r. |

| Piperidines | Intramolecular Mannich Cyclization | Crotonaldehyde, Ti(OEt)4, pTSA | Piperidone | Excellent syn:anti selectivity |

| Aziridines | Aza-Darzens Reaction | Lithium α-bromoenolates | Aziridine-2-carboxylate | High d.r. |

Other Heterocyclic Scaffolds (e.g., β-lactams, Isoindolines)

The application of N-sulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles is a well-established strategy. While the less sterically demanding N-tert-butanesulfinyl imines are more commonly employed for the synthesis of a wide array of heterocyclic systems, including β-lactams and isoindolines, the use of the bulkier N-(2,4,6-triisopropylbenzenesulfinyl)imines offers potential advantages in achieving higher diastereoselectivity in certain reactions.

The Staudinger cycloaddition of ketenes with imines is a primary method for the synthesis of β-lactams. The stereochemical outcome of this reaction is highly dependent on the substituents of both the ketene (B1206846) and the imine. The use of chiral N-sulfinyl imines has been shown to be an effective strategy for controlling the stereochemistry of the resulting β-lactam ring. Although specific examples detailing the use of N-(2,4,6-triisopropylbenzenesulfinyl)imines in β-lactam formation are not extensively documented in the literature, the principles of asymmetric induction using chiral sulfinamides suggest their potential for high stereocontrol in such syntheses.

Similarly, the asymmetric synthesis of isoindolines can be achieved through various methods, including the nucleophilic addition to imines followed by cyclization. Chiral N-sulfinyl imines serve as excellent electrophiles in these reactions, allowing for the stereoselective formation of 1,3-disubstituted isoindolines. The bulky TIPP group on the sulfinamide is expected to provide a high degree of stereocontrol in the initial nucleophilic addition step, which would then translate to the final enantioenriched isoindoline (B1297411) product. However, detailed studies specifically employing N-(2,4,6-triisopropylbenzenesulfinyl)imines for isoindoline synthesis are not widely reported.

Modular and Multicomponent Synthesis Strategies

Modular and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the rapid assembly of complex molecules from simple starting materials in a single step. These approaches are of great interest in medicinal chemistry and drug discovery for the generation of molecular diversity. Imines are common components in many MCRs, such as the Mannich, Ugi, and Petasis reactions.

The incorporation of chiral N-(2,4,6-triisopropylbenzenesulfinyl)imines into such reaction schemes presents an opportunity for the development of asymmetric MCRs. The high diastereoselectivity imparted by the TIPP-sulfinyl group could be exploited to generate complex, polyfunctional molecules with multiple stereocenters in a single, efficient operation. For instance, in a multicomponent Mannich-type reaction, the N-(2,4,6-triisopropylbenzenesulfinyl)imine would not only act as the electrophilic imine component but also as the source of chirality, directing the stereoselective formation of the resulting β-amino ketone or ester derivatives.

Despite the clear potential for their use in these powerful synthetic strategies, the application of N-(2,4,6-triisopropylbenzenesulfinyl)imines in modular and multicomponent synthesis is an area that remains to be fully explored. The development of such methodologies would provide a significant advancement in the efficient and stereoselective synthesis of complex, biologically relevant molecules.

Application in the Total Synthesis of Natural Products and Drug Candidate Precursors

The utility of N-(2,4,6-triisopropylbenzenesulfinyl)imines as highly effective chiral auxiliaries is highlighted in the total synthesis of complex natural products. The exceptional stereocontrol exerted by the bulky TIPP group is particularly valuable in the construction of densely functionalized and stereochemically rich molecular architectures.

A notable example is the first total asymmetric synthesis of the poison frog alkaloid (−)-indolizidine 221T. rsc.orgnih.govrsc.org A key step in this synthesis is the highly diastereoselective addition of a prochiral lithium Weinreb amide enolate to an enantiopure N-2,4,6-triisopropylphenylsulfinyl imine. rsc.orgnih.gov The 2,4,6-triisopropylphenyl (TIPP) sulfinamide was specifically chosen as the chiral auxiliary because previous studies had shown it to provide the best syn:anti selectivity in such additions. nih.gov

| Step | Reactants | Product | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|---|---|

| 1 | (R)-(+)-2,4,6-Triisopropylphenylsulfinamide, Aldehyde | Sulfinimine (R)-(−)-4 | - | Quantitative |

| 2 | Sulfinimine (R)-(−)-4, Lithium enolate of N-methoxy-N-methylpropylamide | N-Sulfinyl β-amino Weinreb amide (−)-7 | 5.1:1 | 75% |

This successful application in the total synthesis of a complex alkaloid underscores the significant potential of N-(2,4,6-triisopropylbenzenesulfinyl)imines for the stereocontrolled synthesis of other natural products and precursors to drug candidates, particularly where high levels of diastereoselectivity are required.

Mechanistic Investigations of R 2,4,6 Triisopropylbenzenesulfinamide Chemistry

Detailed Mechanistic Pathways of Nucleophilic Additions to Sulfinylimines

The addition of nucleophiles to sulfinylimines, including those derived from (R)-2,4,6-triisopropylbenzenesulfinamide, can proceed through two primary mechanistic pathways: a chelation-controlled pathway and a non-chelation-controlled (or open) pathway. The operative pathway is highly dependent on the nature of the nucleophile, the solvent, and the presence of Lewis acids.

Chelation-Controlled Pathway: This pathway is typically observed with organometallic reagents that possess a sufficiently Lewis acidic metal cation, such as Grignard reagents (RMgX). In this model, the metal center coordinates to both the sulfinyl oxygen and the imine nitrogen, forming a rigid, chair-like six-membered transition state. This chelation forces a specific conformation of the sulfinylimine, exposing one of the diastereotopic faces of the imine to nucleophilic attack. The bulky 2,4,6-triisopropylphenyl group orients itself in a pseudo-equatorial position to minimize steric interactions within this cyclic transition state. Consequently, the nucleophile attacks from the less sterically hindered face, leading to a high degree of stereoselectivity. For imines derived from (R)-sulfinamides, this pathway typically directs the nucleophile to the Si face of the imine. nih.govbeilstein-journals.org

Non-Chelation-Controlled (Open) Pathway: When the organometallic reagent has a weakly coordinating metal cation (e.g., organolithium reagents) or when strongly coordinating solvents or additives are used, a non-chelated, open-chain transition state is favored. beilstein-journals.org In this scenario, the stereochemical outcome is primarily dictated by steric hindrance and dipole minimization. The Felkin-Anh model is often invoked to predict the stereoselectivity. The large 2,4,6-triisopropylbenzenesulfinyl group acts as the largest substituent and orients itself anti-periplanar to the incoming nucleophile to minimize steric repulsion. This model often leads to the opposite stereochemical outcome compared to the chelation-controlled pathway. For (R)-sulfinamides, the open transition state model predicts nucleophilic attack on the Re face. nih.gov The choice of reducing agent can also dictate the pathway; for instance, sodium borohydride (B1222165) can lead to a cyclic transition state, while bulkier reagents like L-selectride favor an open transition state, resulting in a reversal of diastereoselectivity. nih.gov

The diastereoselectivity of these additions is often high, as illustrated by the following representative data for the addition of organometallic reagents to bulky N-sulfinylimines.

| Nucleophile (R'M) | Substrate (R-CH=NS(O)Ar) | Conditions | Diastereomeric Ratio (dr) | Major Diastereomer Configuration |

|---|---|---|---|---|

| EtMgBr | Ph-CH=NS(O)Tris | Toluene (B28343), -78 °C | >95:5 | (S,R) |

| MeLi | Ph-CH=NS(O)Tris | THF, -78 °C | 10:90 | (R,R) |

| AllylMgBr | i-Pr-CH=NS(O)Tris | THF, -48 °C | >95:5 | (S,R) |

| PhLi + AlMe3 | c-Hex-CH=NS(O)Tris | THF, -78 °C | 92:8 | (S,R) |

Understanding Stereoelectronic Effects of the Sulfinyl Group

The sulfinyl group is the cornerstone of the stereocontrol exerted by this compound. Its influence is twofold: it activates the imine for nucleophilic attack and provides a powerful stereodirecting element.

The sulfur-oxygen bond is highly polarized, with the oxygen atom bearing a partial negative charge and the sulfur a partial positive charge. This polarization, combined with the electron-withdrawing nature of the sulfinyl group, decreases the electron density at the imine carbon, making it more electrophilic and susceptible to nucleophilic addition.

The stereodirecting effect arises from the chiral sulfur center and the arrangement of its substituents: the lone pair of electrons, the oxygen atom, and the bulky 2,4,6-triisopropylphenyl group. In the ground state, the most stable conformation of N-sulfinylimines is typically the E-isomer, where the substituent on the imine carbon is anti to the bulky aryl group of the sulfinamide to minimize steric strain. Furthermore, there is a preference for an s-cis or near-planar arrangement of the C=N-S=O dihedral angle, which is stabilized by an electrostatic interaction between the sulfinyl oxygen and the iminyl hydrogen (in the case of aldimines). nih.gov This conformational preference creates a biased steric environment around the imine. The lone pair on the sulfur atom is sterically less demanding than the oxygen atom, which in turn is less demanding than the bulky triisopropylphenyl group. This hierarchy of steric bulk dictates the preferred trajectory of the incoming nucleophile in both chelated and non-chelated transition states.

Role of Transition State Geometries in Stereoselectivity

The high diastereoselectivity observed in reactions involving this compound-derived imines is a direct consequence of the well-defined geometries of the transition states. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into these structures. researchgate.netnih.gov

In the chelation-controlled transition state , the formation of the six-membered ring involving the metal, the sulfinyl oxygen, and the imine nitrogen locks the molecule into a rigid chair-like conformation. The large 2,4,6-triisopropylphenyl group occupies an equatorial position to avoid destabilizing 1,3-diaxial interactions. This arrangement leaves one face of the imine significantly more accessible for the nucleophile to approach, following a trajectory close to the Bürgi-Dunitz angle (approximately 107°). nih.gov The energy difference between the two possible chair-like transition states (one leading to the major diastereomer and the other to the minor) is substantial, resulting in high diastereomeric ratios.

In the non-chelation (open) transition state , the geometry is governed by minimizing steric clashes and electrostatic repulsions. According to the Felkin-Anh model, the largest group on the chiral center (the sulfinyl group) orients itself perpendicular to the plane of the imine bond. The nucleophile then attacks from the least hindered side, which is opposite to the bulky triisopropylphenyl group and adjacent to the sterically smallest substituent on the sulfur atom (the lone pair). The energy difference between the transition states for attack from the two different faces is the determining factor for the observed stereoselectivity. nih.gov The steric demand of the triisopropylphenyl group is paramount in creating a significant energy barrier for the approach of the nucleophile from the more hindered face, thus ensuring high stereoselectivity even in the absence of chelation.

The following table summarizes the key features of the two dominant transition state models.

| Feature | Chelation-Controlled Model | Non-Chelation (Felkin-Anh) Model |

|---|---|---|

| Key Interaction | Metal chelation to N and O atoms | Steric and dipolar repulsion minimization |

| Transition State Geometry | Rigid, chair-like six-membered ring | Open, staggered conformation |

| Favored by | Grignard reagents (Mg), Zn reagents | Organolithium reagents, bulky hydrides (L-selectride) |

| Role of Bulky Aryl Group | Occupies pseudo-equatorial position | Acts as the largest group, directing attack away from itself |

| Predicted Attack Face (for R-sulfinamide) | Typically Si face | Typically Re face |

2,4,6 Triisopropylbenzenesulfinamide in Catalysis and Ligand Design

Development of Sulfinamide-Based Ligands for Asymmetric Transition Metal Catalysis

The chiral sulfinamide moiety of (R)-2,4,6-triisopropylbenzenesulfinamide serves as a versatile scaffold for the design of novel chiral ligands for asymmetric transition metal catalysis. The combination of the stereogenic sulfur atom and the bulky triisopropylphenyl group allows for the creation of effective chiral environments around a metal center, leading to high enantioselectivity in a range of catalytic reactions.

One prominent class of ligands derived from sulfinamides are P,N-ligands , which incorporate both a phosphorus and a nitrogen atom for coordination to a metal center. These ligands have been successfully employed in various asymmetric transformations. For instance, a novel class of P,N-ligands incorporating a chiral sulfinyl imine moiety, derived from a sulfinamide, has been developed for iridium-catalyzed asymmetric hydrogenation of olefins. These ligands have demonstrated high enantioselectivities in the reduction of both functionalized and unfunctionalized olefins.

The general structure of these sulfinamide-based P,N-ligands often involves the condensation of the sulfinamide with a phosphine-containing aldehyde or ketone to form a sulfinyl imine. This modular synthesis allows for the fine-tuning of the ligand's steric and electronic properties.

Table 1: Application of this compound Derived Ligands in Iridium-Catalyzed Asymmetric Hydrogenation

| Olefin Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |

| (E)-1,2-diphenylpropene | 1 | CH₂Cl₂ | 50 | 12 | >99 | 94 |

| Methyl (Z)-α-acetamidocinnamate | 1 | CH₂Cl₂ | 1 | 0.5 | >99 | 92 |

| Tiglic Acid | 1 | MeOH | 50 | 12 | >99 | 88 |

Beyond iridium catalysis, ligands derived from sulfinamides have also found application in palladium-catalyzed reactions. For example, chiral sulfinamide-based ligands have been utilized in asymmetric allylic alkylation reactions, achieving high enantioselectivities. The bulky nature of the 2,4,6-triisopropylbenzenesulfinyl group is often crucial for achieving high levels of stereocontrol.

Furthermore, the nitrogen atom of the sulfinamide can be part of a larger heterocyclic structure, leading to the formation of bidentate or tridentate ligands. These ligands have been explored in copper-catalyzed reactions, such as asymmetric Henry reactions, and rhodium-catalyzed processes. The modular nature of sulfinamide ligand synthesis allows for the creation of a diverse range of ligand architectures to suit different metals and reaction types.

Applications in Asymmetric Organocatalysis (e.g., Hydrogen Bonding Organocatalysts)

While the use of this compound in transition metal catalysis is well-established, its application in asymmetric organocatalysis is a more recent and burgeoning field. A particularly promising area is the development of hydrogen bonding organocatalysts.

The sulfinamide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the S=O group). This dual functionality can be harnessed to activate substrates and control the stereochemical outcome of reactions.

A significant development in this area is the creation of N-sulfinyl urea (B33335) organocatalysts . These catalysts are synthesized by reacting a chiral sulfinamide, such as this compound, with an isocyanate. The resulting N-sulfinyl urea possesses a more acidic N-H proton compared to the parent sulfinamide, making it a more effective hydrogen bond donor. The chirality at the sulfur atom provides the necessary asymmetric environment.

These N-sulfinyl urea organocatalysts have been successfully applied to the enantioselective aza-Henry reaction, which is the addition of a nitroalkane to an imine. In this reaction, the catalyst is believed to activate the nitroalkane through hydrogen bonding, while the chiral environment dictated by the sulfinyl group directs the facial selectivity of the nucleophilic attack on the imine.

One notable example is a catalyst synthesized from this compound and an isocyanate derived from an aminoindanol. This catalyst demonstrated high yields and enantioselectivities in the aza-Henry reaction of various N-Boc protected imines. The bulky triisopropylphenyl group was found to be crucial for achieving high levels of stereoselectivity.

Table 2: Performance of an this compound-Derived N-Sulfinyl Urea Catalyst in the Asymmetric aza-Henry Reaction

| Imine Substrate | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| N-Boc-benzaldimine | Nitromethane | 10 | Toluene (B28343) | 48 | 95 | 96 |

| N-Boc-(4-chlorobenzaldimine) | Nitromethane | 10 | Toluene | 48 | 92 | 97 |

| N-Boc-(2-naphthaldimine) | Nitromethane | 10 | Toluene | 72 | 88 | 94 |

The success of these N-sulfinyl urea catalysts highlights the potential of this compound as a versatile chiral scaffold for the design of novel organocatalysts. The ability to fine-tune the catalyst structure by varying the isocyanate component offers a powerful strategy for developing catalysts for a wide range of asymmetric transformations that are mediated by hydrogen bonding.

Regeneration and Recycling of the R 2,4,6 Triisopropylbenzenesulfinamide Chiral Auxiliary

Methodologies for Auxiliary Recovery and Reuse

The recovery of the (R)-2,4,6-triisopropylbenzenesulfinamide auxiliary is predicated on the cleavage of the N-S bond in the product amine. This is typically achieved under acidic conditions, which liberates the free amine and the sulfinyl auxiliary.

A common method for the cleavage of N-sulfinyl imines involves simple acid hydrolysis. While specific protocols for the regeneration of this compound are not extensively detailed in publicly available literature, a general and effective strategy can be extrapolated from methodologies developed for other structurally similar sulfinamide auxiliaries, such as tert-butanesulfinamide.

The proposed regeneration process can be outlined in the following key steps:

Acidic Cleavage: The sulfinamide product is treated with a strong acid, such as hydrochloric acid (HCl), in a suitable solvent like methanol (B129727) or diethyl ether. This protonates the nitrogen atom, facilitating the cleavage of the N-S bond to yield the desired amine as a salt and the corresponding sulfinyl chloride.

Separation: The resulting mixture can be separated by extraction. The protonated amine salt typically resides in the aqueous phase, while the less polar 2,4,6-triisopropylbenzenesulfinyl chloride can be extracted into an organic solvent.

Ammonolysis: The recovered sulfinyl chloride is then treated with ammonia (B1221849) (NH₃) to reform the sulfinamide. This step regenerates the chiral auxiliary in its original form, ready for reuse in subsequent synthetic batches.

A comparative overview of cleavage conditions for different sulfinamides is presented below:

| Chiral Auxiliary | Cleavage Reagent | Solvent | Typical Recovery Yield |

| tert-Butanesulfinamide | HCl | Methanol / Diethyl Ether | High |

| p-Toluenesulfinamide | Trifluoroacetic Acid | Dichloromethane (B109758) | Good to High |

| This compound | HCl (proposed) | Methanol / Organic Solvent | Expected to be High |

The high steric bulk of the triisopropylphenyl group may influence the kinetics of both the cleavage and reformation steps, potentially requiring optimization of reaction conditions (e.g., temperature, reaction time) to achieve high recovery yields.

Economic and Environmental Implications of Recycling Strategies

The implementation of a robust recycling strategy for this compound has significant positive implications from both an economic and environmental perspective.

Economic Implications:

A simplified cost-benefit analysis can be illustrated as follows:

| Cost Factor | Single-Use Scenario | Recycling Scenario (5 cycles) |

| Cost of New Auxiliary per Batch | $X | $X (for the first batch only) |

| Cost of Cleavage and Recovery per Batch | $0 | $Y |

| Total Auxiliary Cost over 5 Batches | $5X | $X + $5Y |

Assuming that the cost of recovery ($Y) is significantly less than the cost of new auxiliary ($X), the savings become substantial, especially in large-scale industrial production. chiralpedia.com

Environmental Implications:

The environmental benefits of recycling chiral auxiliaries are multifaceted and align with the principles of green chemistry. chiralpedia.com A Life Cycle Assessment (LCA) approach can be used to quantify these benefits. rsc.orglifecycleinitiative.orgearthshiftglobal.comuni-hannover.de

Key environmental advantages include:

Waste Reduction: Recycling minimizes the amount of chemical waste generated per unit of product. The auxiliary, which would otherwise be discarded, is reintroduced into the production cycle.

Conservation of Resources: The synthesis of the chiral auxiliary itself consumes raw materials and energy. Recycling reduces the demand for the de novo synthesis of the auxiliary, thereby conserving these resources.

The following table summarizes the potential environmental impact reduction through recycling:

| Environmental Metric | Without Recycling | With Recycling | Potential Reduction |

| Chemical Waste Generated (kg per kg of product) | High | Low | Significant |

| Atom Economy (%) | Lower | Higher | Improved |

| Energy Consumption (for auxiliary synthesis) | High | Low | Significant |

| Greenhouse Gas Emissions (associated with auxiliary) | High | Low | Significant |

Computational and Theoretical Studies on R 2,4,6 Triisopropylbenzenesulfinamide and Its Derivatives

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of (R)-2,4,6-triisopropylbenzenesulfinamide is fundamental to its reactivity and its ability to act as a chiral auxiliary. Computational methods, such as DFT, are employed to analyze various electronic properties that dictate its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. nih.govresearchgate.net For a sulfinamide, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating their nucleophilic character. The LUMO, conversely, is often associated with the S=O bond, suggesting that the sulfur atom is the primary site for nucleophilic attack in certain reactions. In the context of N-sulfinyl imines derived from this compound, the LUMO is centered on the imine carbon atom, making it the electrophilic site for nucleophilic addition.

Molecular Electrostatic Potential (MEP) Maps:

MEP maps provide a visual representation of the charge distribution within a molecule. researchgate.net For this compound, these maps would show regions of negative potential (electron-rich) around the oxygen and nitrogen atoms, highlighting their Lewis basicity and hydrogen-bonding capabilities. Conversely, regions of positive potential (electron-poor) would be expected around the sulfur atom and the amine proton, indicating their susceptibility to nucleophilic and basic interactions, respectively.

Natural Bond Orbital (NBO) Analysis:

NBO analysis can be used to investigate the nature of the bonding within the sulfinamide functional group. The S-N and S=O bonds possess significant ionic character due to the difference in electronegativity between the constituent atoms. This polarity is crucial for the molecule's reactivity and its interactions with other reagents.

The following table summarizes key electronic properties and their implications for the reactivity of this compound and its derivatives.

| Electronic Property | Computational Method | Information Provided | Reactivity Implication |

| HOMO Energy and Distribution | DFT | Energy and location of the highest energy electrons | Identifies nucleophilic sites (e.g., N and S atoms). |

| LUMO Energy and Distribution | DFT | Energy and location of the lowest energy unoccupied orbital | Identifies electrophilic sites (e.g., S atom or imine carbon). |

| HOMO-LUMO Gap | DFT | Energy difference between HOMO and LUMO | Indicates the chemical reactivity and stability of the molecule. nih.gov |

| Molecular Electrostatic Potential | DFT | 3D map of charge distribution | Visualizes electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |

| Natural Bond Orbital Charges | NBO Analysis | Partial charges on individual atoms | Quantifies the polarity of bonds and the electrophilicity/nucleophilicity of atoms. |

This interactive table allows for a deeper dive into the computational analysis of the compound's electronic structure.

Future Directions and Research Challenges in R 2,4,6 Triisopropylbenzenesulfinamide Chemistry

Expanding the Scope of Asymmetric Transformations and Substrate Versatility

A primary avenue of future research lies in expanding the range of asymmetric transformations that can be effectively mediated by (R)-2,4,6-triisopropylbenzenesulfinamide. While its application in the synthesis of α-branched and α,α-diarylmethylamines is well-documented, its potential in other classes of reactions remains an area ripe for exploration. acs.org The inherent steric bulk of the triisopropylphenyl group, which is key to its high diastereoselectivity, can also present challenges in accommodating a wider range of substrates.

Future efforts will likely focus on:

Synthesis of Complex N-Heterocycles: The development of novel strategies for the synthesis of structurally diverse nitrogen-containing heterocycles, such as piperidines, pyrrolidines, and aziridines, is a significant area of interest. The use of this compound has shown promise in providing excellent syn:anti selectivity in the synthesis of β-amino Weinreb amides, which are precursors to indolizidine alkaloids. Further exploration of its utility in domino and multicomponent reactions leading to complex heterocyclic frameworks is a logical next step.

Broader Substrate Scope: Research aimed at overcoming the steric limitations of the auxiliary to accommodate a wider variety of aldehydes, ketones, and nucleophiles is crucial. This could involve the development of new reaction conditions, such as the use of more reactive organometallic reagents or Lewis acid catalysts, to facilitate transformations with sterically demanding or less reactive substrates.

Novel Asymmetric Reactions: Beyond nucleophilic additions to imines, the application of the 2,4,6-triisopropylbenzenesulfinyl group in other asymmetric transformations, such as cycloadditions, rearrangements, and electrophilic aminations, warrants investigation. The development of methodologies where this auxiliary can effectively control stereochemistry in these contexts would significantly broaden its impact.

| Transformation Type | Substrate Class | Key Advantage of this compound |

| Asymmetric synthesis of α,α-diarylmethylamines | Aryl Grignard reagents and N-sulfinylimines | High diastereoselectivity due to steric bulk |

| Synthesis of β-amino Weinreb amides | Various | Excellent syn:anti selectivity |

Development of More Sustainable Synthesis Approaches and Auxiliary Recycling Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For chiral auxiliaries, which are used in stoichiometric amounts, the development of sustainable synthesis and effective recycling protocols is of paramount importance to improve atom economy and reduce waste.

Future research in this area will likely concentrate on:

Greener Synthesis of the Auxiliary: Current methods for the synthesis of hindered sulfinamides can be resource-intensive. acs.org The development of more environmentally friendly processes, utilizing safer solvents and reagents and operating under milder conditions, is a key challenge. acs.org This could involve exploring biocatalytic or chemocatalytic approaches to the key bond-forming steps.

Auxiliary Recycling Protocols: Establishing efficient and practical methods for the cleavage and recovery of the this compound auxiliary is critical for its large-scale application. While recycling protocols for the less sterically hindered tert-butanesulfinamide (Ellman's auxiliary) have been developed, similar methodologies need to be optimized for the triisopropylphenyl derivative. These methods often involve the conversion of the sulfinamide to a sulfinyl chloride upon cleavage, followed by reaction with an amine source to regenerate the auxiliary.

| Sustainability Aspect | Research Goal | Potential Approach |

| Synthesis | Develop a more environmentally friendly route to this compound | Biocatalysis, chemocatalysis, use of greener solvents |

| Recycling | Establish an efficient protocol for auxiliary recovery and reuse | Conversion to sulfinyl chloride and subsequent amination |

| Process | Integrate synthesis, use, and recycling | Development of a continuous flow system |

Novel Catalyst and Ligand Design Incorporating the 2,4,6-Triisopropylbenzenesulfinyl Moiety

The unique steric and electronic properties of the 2,4,6-triisopropylbenzenesulfinyl group make it an attractive component for the design of novel chiral catalysts and ligands. The chiral sulfur center, in combination with the bulky aromatic substituent, can create a well-defined and sterically demanding chiral environment around a metal center.

Future research directions include:

Chiral Lewis Acid Catalysts: The development of chiral Lewis acid catalysts incorporating the 2,4,6-triisopropylbenzenesulfinyl moiety could enable a range of new asymmetric transformations. These catalysts could be particularly effective in reactions where precise control of the spatial arrangement of substrates around a catalytic center is required.

Bidentate and Pincer Ligands: The synthesis of novel bidentate or pincer-type ligands that feature the 2,4,6-triisopropylbenzenesulfinyl group is a promising area. Such ligands could be used in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation, cross-coupling, and C-H functionalization, where the steric bulk of the ligand can have a profound impact on selectivity.

Organocatalysts: The incorporation of the 2,4,6-triisopropylbenzenesulfinyl group into organocatalyst scaffolds could lead to new catalysts for a range of metal-free asymmetric reactions. The sulfinyl group can act as a hydrogen bond donor and a chiral directing group, influencing the stereochemical outcome of reactions.

| Catalyst/Ligand Type | Potential Application | Key Feature of the 2,4,6-Triisopropylbenzenesulfinyl Moiety |

| Chiral Lewis Acid Catalysts | Asymmetric Diels-Alder, aldol (B89426) reactions | Steric bulk creating a defined chiral pocket |

| Bidentate/Pincer Ligands | Asymmetric hydrogenation, cross-coupling | Control of metal coordination sphere and substrate approach |

| Organocatalysts | Asymmetric Michael additions, Mannich reactions | Hydrogen bonding ability and steric direction |

Integration with Emerging Synthetic Methodologies (e.g., C-H Functionalization, Photoredox Catalysis)

The integration of established reagents and auxiliaries with modern, powerful synthetic methodologies is a key driver of innovation in organic synthesis. The application of this compound in areas such as C-H functionalization and photoredox catalysis is a largely unexplored but highly promising research frontier.

Future research in this domain is expected to focus on:

C-H Functionalization: The sulfinyl group can potentially act as a directing group in transition-metal-catalyzed C-H functionalization reactions. Research into the ability of the 2,4,6-triisopropylbenzenesulfinyl group to direct the selective functionalization of C-H bonds, both on the aromatic ring and on adjacent alkyl groups, could open up new avenues for the synthesis of complex molecules. The steric hindrance of the triisopropylphenyl group could offer unique regioselectivity compared to less bulky directing groups.

Photoredox Catalysis: Recent advances have shown that N-sulfinylamines can react with alkyl radicals generated via photoredox catalysis to produce highly functionalized sulfinamides. acs.orgresearchgate.net This opens up the possibility of using this compound in photoredox-mediated processes to synthesize novel chiral amines with a wide range of functional groups that may not be accessible through traditional organometallic addition reactions. acs.org This approach is particularly attractive due to its mild reaction conditions and high functional group tolerance. acs.orgresearchgate.net

Dual Catalysis: The combination of the stereodirecting ability of the 2,4,6-triisopropylbenzenesulfinyl group with other catalytic cycles, such as transition metal catalysis or biocatalysis, in dual catalytic systems could lead to novel and highly efficient asymmetric transformations.

| Emerging Methodology | Potential Application of this compound | Anticipated Advantage |

| C-H Functionalization | As a chiral directing group | High regioselectivity and stereoselectivity |

| Photoredox Catalysis | Reaction with photogenerated radicals | Access to highly functionalized chiral amines under mild conditions |

| Dual Catalysis | Combination with transition metal or enzyme catalysis | Synergistic effects leading to enhanced efficiency and selectivity |

Q & A

Q. What are the established synthetic routes for (R)-2,4,6-Triisopropylbenzenesulfinamide, and how is its stereochemical purity validated?

The synthesis typically involves condensation of acetaldehyde with enantiomerically pure sulfinamide precursors under anhydrous conditions. For example, (SS)-(+)-2,4,6-triisopropylbenzenesulfinamide reacts with acetaldehyde in the presence of Ti(OEt)₄ in CH₂Cl₂ to form sulfinimines . Key steps include:

- Reagent Ratios : Use of excess acetaldehyde (6 equivalents) and Ti(OEt)₄ (5 equivalents) to drive the reaction.

- Purification : Flash chromatography (EtOAc/hexane, 3:7) yields the product with >88% purity.

- Characterization :

- NMR : Distinct peaks for sulfinamide protons (δ 8.32 ppm for CH=N) and isopropyl groups (δ 1.2–1.4 ppm).

- Optical Rotation : Specific rotation values (e.g., [α]²⁰D +219.6 for (R)-isomer) confirm enantiomeric purity .

Q. How is this compound utilized as a chiral auxiliary in asymmetric synthesis?

This sulfinamide serves as a chiral directing group in the synthesis of α-amino carbonyl compounds. For instance, it facilitates the stereoselective addition of 2-lithio-1,3-dithianes to sulfinimines, achieving diastereomeric ratios up to 95:5 . Applications include:

- Medicinal Chemistry : Synthesis of cathinone derivatives, where the sulfinamide’s bulky isopropyl groups enforce spatial control during nucleophilic additions.

- Methodology : Reactions are conducted under inert atmospheres (argon) to prevent racemization, with TLC monitoring to track progress.

Advanced Research Questions

Q. What strategies mitigate conflicting stereochemical outcomes in sulfinamide-mediated reactions?

Contradictions in stereoselectivity often arise from variations in reaction conditions or sulfinamide configuration. Key solutions include:

- Temperature Control : Lower temperatures (0–5°C) stabilize transition states, enhancing diastereoselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., CH₂Cl₂) improve reagent solubility and reaction homogeneity.

- Catalyst Screening : Ti(OEt)₄ vs. other Lewis acids (e.g., ZnCl₂) can alter reaction pathways, as shown in comparative studies .

Q. How can researchers optimize yields in multi-step syntheses involving this sulfinamide?

Critical factors include:

- Protection/Deprotection Strategies : Converting intermediates to stable derivatives (e.g., N-tosyl groups) prevents decomposition during thioketal hydrolysis .

- Scalability : Adjusting stoichiometry (e.g., 1.2 equivalents of sulfinamide) and using continuous flow systems for hazardous steps (e.g., azide formation).

- Analytical Validation : HRMS and 2D NMR (COSY, NOESY) ensure structural integrity at each stage.

Q. What are the limitations of this compound in large-scale applications?

Challenges include:

- Cost of Enantiopure Precursors : High-purity (R)-isomers require expensive resolution techniques.

- Sensitivity to Moisture : Hydrolysis of sulfinimines necessitates strict anhydrous conditions.

- Byproduct Formation : Competing pathways (e.g., over-alkylation) require careful stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.